(2-Butyl-benzoimidazol-1-yl)-acetic acid

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of benzimidazole derivatives can involve various reagents and conditions. For instance, the paper titled "1,3-Dimethyl-2-phenylbenzimidazoline (DMPBI)-Acetic Acid: An Effective Reagent System for Photoinduced Reductive Transformation of α,β-Epoxy Ketones to β-Hydroxy Ketones" describes the use of a benzimidazoline and acetic acid system for photoinduced reductive transformations. This suggests that acetic acid can play a role in the synthesis or transformation of benzimidazole-related compounds.

Molecular Structure Analysis

Benzimidazole compounds have a distinct molecular structure characterized by a fused imidazole ring to a benzene ring. The paper "Acetic Anhydride Generated Imidazolium Ylide in Ring Closures onto Carboxylic Acids; Part of the Synthesis of New Potential Bioreductive Antitumor Agents" discusses the use of acetic anhydride for intramolecular condensation of benzimidazole derivatives, which could be relevant for understanding the molecular structure transformations of (2-Butyl-benzoimidazol-1-yl)-acetic acid.

Chemical Reactions Analysis

The stability and reactivity of imidazole derivatives in the presence of acids are crucial for understanding their chemical reactions. The paper "Stability of electrogenerated 1-butyl-3-methylimidazol-2-ylidene in DMF. Part 2. Role of acid substrates" examines the stability of an imidazole derivative in the presence of acetic acid, which could provide insights into the reactivity of this compound under similar conditions.

Physical and Chemical Properties Analysis

While the papers do not directly address the physical and chemical properties of this compound, they do provide information on related compounds. For example, the stability of imidazole derivatives in different solvents and in the presence of various acids can inform us about the solubility and acid-base behavior of this compound . Additionally, the photoinduced reactions described in paper could suggest potential photosensitivity and reactivity under light exposure for the compound .

Wissenschaftliche Forschungsanwendungen

Coordination Chemistry and Properties

Benzimidazole derivatives, including compounds structurally related to "(2-Butyl-benzoimidazol-1-yl)-acetic acid," have been extensively studied for their coordination chemistry. These compounds, particularly those related to 2,6-bis-(benzimidazol-2-yl)-pyridine, exhibit fascinating variability in their chemical properties and form complexes with diverse spectroscopic, structural, magnetic, and biological activities. This underscores their potential in developing new materials and biologically active molecules (Boča, Jameson, & Linert, 2011).

DNA Interaction

Benzimidazole derivatives are known for their strong binding to DNA's minor groove, particularly in AT-rich sequences. This property, as demonstrated by Hoechst 33258 and its analogues, is utilized in fluorescent DNA stains, providing tools for cell biology, chromosome analysis, and the development of radioprotectors and topoisomerase inhibitors. Such characteristics highlight the potential for "this compound" derivatives in biotechnological and therapeutic applications (Issar & Kakkar, 2013).

Environmental Science

Research on the environmental fate and behavior of benzimidazole fungicides provides insights into the ecological impact of related compounds, including "this compound." These fungicides, due to their action as specific inhibitors of microtubule assembly, offer a model for studying the degradation and environmental risks of similar chemical entities (Davidse, 1986).

Materials Science

Ionic liquids containing benzimidazole derivatives exhibit unique solvent properties for dissolving biopolymers such as cellulose, suggesting applications in green chemistry and industrial processes. Their ability to facilitate chemical modifications under mild conditions opens new avenues for material science and engineering (Heinze et al., 2008).

Therapeutic Research

The benzimidazole core structure is a significant component in medicinal chemistry, evidenced by its presence in compounds with a variety of pharmacological activities. Research on benzimidazole hybrids as anticancer agents, for example, indicates the therapeutic potential of derivatives, potentially including "this compound," in developing new anticancer treatments (Akhtar et al., 2019).

Safety and Hazards

Wirkmechanismus

- The primary targets of this compound are likely specific proteins or enzymes within cells. Unfortunately, I couldn’t find specific information on the exact targets for this compound. However, benzimidazole derivatives often interact with tubulin, affecting microtubule dynamics and cell division .

Target of Action

Eigenschaften

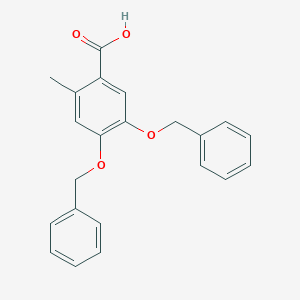

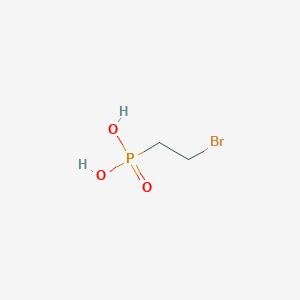

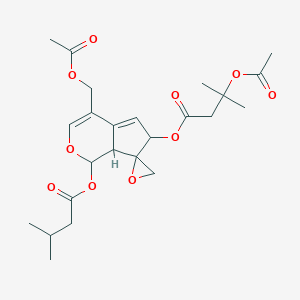

IUPAC Name |

2-(2-butylbenzimidazol-1-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O2/c1-2-3-8-12-14-10-6-4-5-7-11(10)15(12)9-13(16)17/h4-7H,2-3,8-9H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTWJTCCDVNQGKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=NC2=CC=CC=C2N1CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20378258 | |

| Record name | (2-Butyl-1H-benzimidazol-1-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20378258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

138992-92-4 | |

| Record name | (2-Butyl-1H-benzimidazol-1-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20378258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Imidazo[1,2-a]pyridin-6-ylmethanamine](/img/structure/B151088.png)

![5-amino-3-[(3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2H-pyrazolo[3,4-e][1,3]oxazin-7-one](/img/structure/B151099.png)